![molecular formula C15H16BrClN2 B565745 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline CAS No. 1246820-05-2](/img/structure/B565745.png)

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

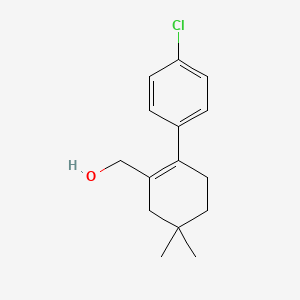

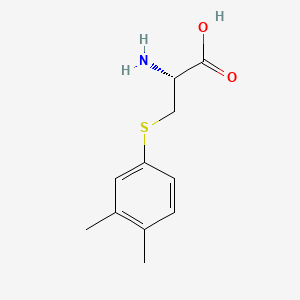

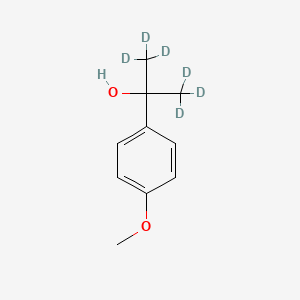

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline, also known as BBIQ, is an organic compound that is used in various scientific research applications. It is a member of the imidazo[1,5-b]isoquinoline family, which are heterocyclic compounds that are derived from the isoquinoline nucleus. BBIQ has a wide range of applications due to its unique structure and properties. It is used in the synthesis of organic compounds, as a reagent in organic synthesis, and for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Pharmacological and SAR Activities of Isoquinoline Alkaloids

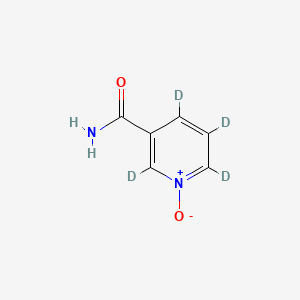

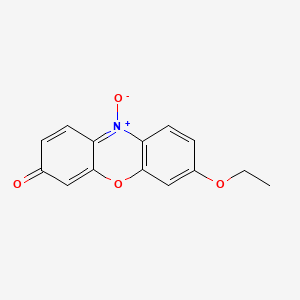

Isoquinoline alkaloids, derived from natural sources, exhibit a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects. These compounds serve as a significant source of leads for drug discovery. The review by Dembitsky et al. (2015) provides an overview of over 200 biologically active isoquinoline N-oxides alkaloids and discusses their structure-activity relationships (SAR), predicting new possible applications for these compounds in medicinal chemistry (Dembitsky et al., 2015).

Insights into 8-Hydroxyquinolines as Medicinal Targets

Gupta et al. (2021) reviewed the significance of 8-hydroxyquinoline (8-HQ) derivatives, highlighting their role in detecting metal ions and their extensive biological activities. This research underlines the importance of synthetic modifications to develop potent drug molecules for various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further potentiate their use as drug candidates (Gupta et al., 2021).

Pharmacological Importance of Isoquinoline Derivatives

Danao et al. (2021) discussed the pharmacological importance of isoquinoline derivatives in modern therapeutics, emphasizing their anti-fungal, anti-tubercular, anti-tumour, and anti-viral properties, among others. This review showcases the potential of isoquinoline derivatives as low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Mecanismo De Acción

Target of Action

It’s worth noting that derivatives of imidazo quinoxalines, a related class of compounds, have been found to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .

Mode of Action

Compounds with similar structures, such as imidazo quinoxalines, have been shown to interact with their targets through various mechanisms, including antagonism of receptors and inhibition of enzymes .

Biochemical Pathways

Related compounds have been shown to affect a variety of pathways, including those involving adenosine and benzodiazepine receptors, as well as various kinases and phosphodiesterases .

Result of Action

Related compounds have been shown to have antiallergenic, antitumor, and anticonvulsant activities .

Propiedades

IUPAC Name |

8-bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrClN2/c1-2-3-4-14-18-15(17)13-8-11-7-12(16)6-5-10(11)9-19(13)14/h5-7H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSWTBLGKTJBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)